3-(3-Bromophenyl)-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
3-(3-Bromophenyl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that contains a thiazolidine ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 3-bromobenzaldehyde with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the cyclization reaction. The reaction can be summarized as follows:
Starting Materials: 3-bromobenzaldehyde and thiazolidine-2,4-dione.
Reaction Conditions: Aqueous sodium hydroxide, heating.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using reagents such as organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The thiazolidine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, organoboron reagents, and bases such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Oxidized thiazolidine derivatives.
Cyclization Products: Complex heterocyclic compounds.
Scientific Research Applications
3-(3-Bromophenyl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules and natural products.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
3-Bromophenyl Derivatives: Compounds such as 3-bromophenylacetic acid and 3-bromophenylpropionic acid share structural similarities and are used in similar applications.
Thiazolidine Derivatives: Compounds like thiazolidine-2,4-dione and its various substituted forms.
Uniqueness
3-(3-Bromophenyl)-1lambda6,2-thiazolidine-1,1-dione is unique due to the combination of the bromophenyl group and the thiazolidine ring, which imparts specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H10BrNO2S |
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Molecular Weight |
276.15 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-3-1-2-7(6-8)9-4-5-14(12,13)11-9/h1-3,6,9,11H,4-5H2 |
InChI Key |
UUPMZOGYWHCLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)NC1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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